
7-methyl-5-prop-2-enoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-5-prop-2-enoxy-1H-indole is an organic compound belonging to the indole family, characterized by the presence of an allyloxy group at the 5th position and a methyl group at the 7th position on the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-prop-2-enoxy-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-methylindole.
Allylation: The 5-position of the indole ring is allylated using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: The allylated product is then oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the allyloxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-prop-2-enoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyloxy group or to hydrogenate the double bond in the allyloxy group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine (Br2) in acetic acid.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated allyloxy derivatives or de-allylated products.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
7-methyl-5-prop-2-enoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-5-prop-2-enoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Allyloxy-1H-indole: Lacks the methyl group at the 7th position.
7-Methyl-1H-indole: Lacks the allyloxy group at the 5th position.
5-Allyloxy-7-chloro-1H-indole: Contains a chlorine atom instead of a methyl group at the 7th position.
Uniqueness
7-methyl-5-prop-2-enoxy-1H-indole is unique due to the presence of both the allyloxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other indole derivatives, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-methyl-5-prop-2-enoxy-1H-indole |
InChI |
InChI=1S/C12H13NO/c1-3-6-14-11-7-9(2)12-10(8-11)4-5-13-12/h3-5,7-8,13H,1,6H2,2H3 |
InChI Key |
JXMIQZMPBWYBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)OCC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

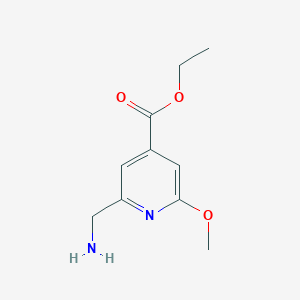



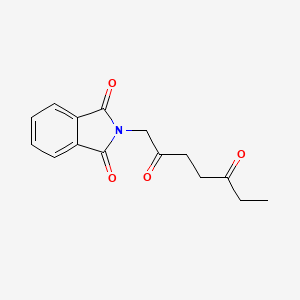
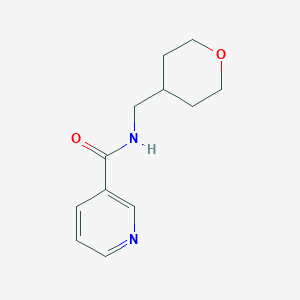
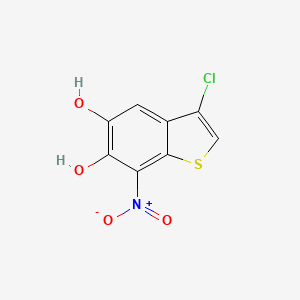
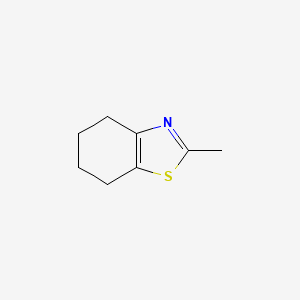

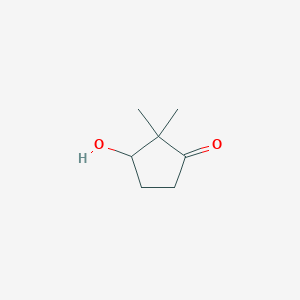
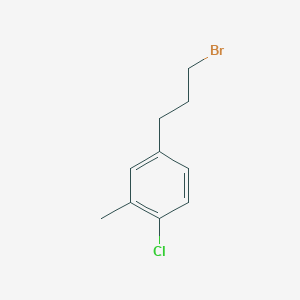
![6-bromo-4-methyl-N-[4-(trifluoromethyl)pyridine-2-yl]pyridine-2-amine](/img/structure/B8620610.png)

